molecular formula C16H13ClN4O2 B1293003 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide CAS No. 1119450-82-6

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B1293003
CAS No.: 1119450-82-6
M. Wt: 328.75 g/mol
InChI Key: BTVMZLWTOAIYRZ-UHFFFAOYSA-N
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Description

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that features a complex structure incorporating a chloromethyl group, an oxadiazole ring, and a pyridinylmethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with a chloromethylating agent. This step often requires the use of a base, such as sodium hydroxide, and a solvent like ethanol or acetonitrile.

  • Attachment of the Pyridinylmethyl Group: : The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the oxadiazole intermediate with a pyridinylmethyl halide under basic conditions.

  • Formation of the Benzamide Core: : The final step involves coupling the intermediate with a benzoyl chloride derivative to form the benzamide structure. This reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chloromethyl group in the oxadiazole ring is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.

  • Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the oxadiazole ring or the benzamide core.

  • Coupling Reactions: : The benzamide core can participate in coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents and modify the compound’s properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce an aldehyde or carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The oxadiazole ring is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties. It may also find applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring can form hydrogen bonds and engage in π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]pyridine
  • 2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
  • 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine

Uniqueness

Compared to similar compounds, 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential bioactivity. The presence of both the oxadiazole ring and the pyridinylmethyl group enhances its versatility in chemical synthesis and its potential as a pharmacophore.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties

Properties

IUPAC Name

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2/c17-9-14-20-15(21-23-14)11-4-3-5-12(8-11)16(22)19-10-13-6-1-2-7-18-13/h1-8H,9-10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVMZLWTOAIYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148918
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-pyridinylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119450-82-6
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-pyridinylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(2-pyridinylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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